![molecular formula C20H11Cl3N2O2 B11708260 4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11708260.png)
4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-[(E)-{[2-(2,3-dichlorophényl)-1,3-benzoxazol-5-yl]imino}méthyl]phénol est un composé organique complexe de formule moléculaire C13H8Cl3NO. Ce composé est principalement utilisé dans les milieux de recherche, en particulier dans les domaines de la chimie et de la biologie .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-chloro-2-[(E)-{[2-(2,3-dichlorophényl)-1,3-benzoxazol-5-yl]imino}méthyl]phénol implique généralement la condensation de la 2-amino-5-chlorophénol avec le 2,3-dichlorobenzoxazole-5-carbaldéhyde sous reflux. La réaction est réalisée en solution éthanolique et le produit est purifié par recristallisation .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. Cela comprendrait l'utilisation de solvants et de réactifs de qualité industrielle, ainsi que des techniques de purification telles que la distillation et la cristallisation pour garantir une grande pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
4-chloro-2-[(E)-{[2-(2,3-dichlorophényl)-1,3-benzoxazol-5-yl]imino}méthyl]phénol subit divers types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Méthylate de sodium dans le méthanol ou tert-butylate de potassium dans le tert-butanol.
Principaux produits formés
Oxydation : Formation de quinones ou de dérivés phénoliques correspondants.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de phénols ou de benzoxazoles substitués.
Applications de la recherche scientifique
4-chloro-2-[(E)-{[2-(2,3-dichlorophényl)-1,3-benzoxazol-5-yl]imino}méthyl]phénol a plusieurs applications de recherche scientifique :
Industrie : Utilisé dans la synthèse de matériaux avancés aux propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 4-chloro-2-[(E)-{[2-(2,3-dichlorophényl)-1,3-benzoxazol-5-yl]imino}méthyl]phénol implique son interaction avec les ions métalliques et les macromolécules biologiques. Le composé agit comme un ligand, se coordonnant aux ions métalliques par l'intermédiaire de ses groupes imino et phénolique. Cette coordination peut conduire à la formation de complexes métalliques stables aux propriétés électroniques uniques . De plus, l'activité antimicrobienne du composé est attribuée à sa capacité à perturber les membranes cellulaires bactériennes et à interférer avec les processus enzymatiques essentiels .
Applications De Recherche Scientifique
4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with metal ions and biological macromolecules. The compound acts as a ligand, coordinating with metal ions through its imino and phenolic groups. This coordination can lead to the formation of stable metal complexes with unique electronic properties . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential enzymatic processes .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-chloro-2-[(E)-{[2-(2,6-diméthylphényl)-1,3-benzoxazol-5-yl]imino}méthyl]phénol
- 4-chloro-2-[(E)-{[2-(2-phénoxyphényl)-1,3-benzoxazol-5-yl]imino}méthyl]phénol
- 4-chloro-2-[(E)-{[2-(3,4-dichlorophényl)-1,3-benzoxazol-5-yl]imino}méthyl]phénol
Unicité
4-chloro-2-[(E)-{[2-(2,3-dichlorophényl)-1,3-benzoxazol-5-yl]imino}méthyl]phénol est unique en raison de sa configuration de substitution spécifique sur le cycle benzoxazole, qui lui confère des propriétés électroniques et stériques distinctes. Cette unicité le rend particulièrement précieux dans la synthèse de complexes métalliques aux propriétés photophysiques et antimicrobiennes spécifiques .
Propriétés
Formule moléculaire |
C20H11Cl3N2O2 |
|---|---|
Poids moléculaire |
417.7 g/mol |
Nom IUPAC |
4-chloro-2-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11Cl3N2O2/c21-12-4-6-17(26)11(8-12)10-24-13-5-7-18-16(9-13)25-20(27-18)14-2-1-3-15(22)19(14)23/h1-10,26H |
Clé InChI |
NIALMGCWMHMVGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


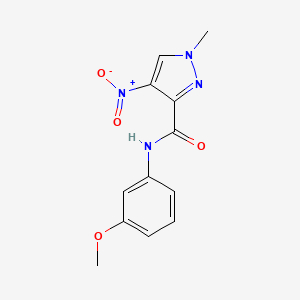
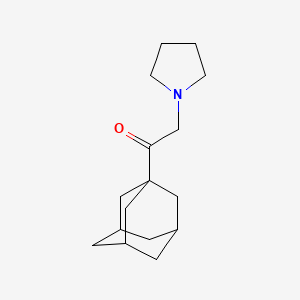
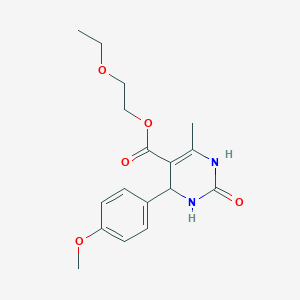

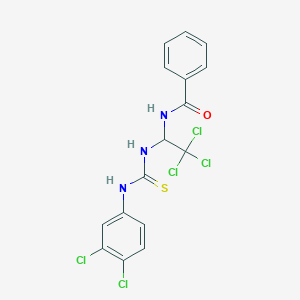
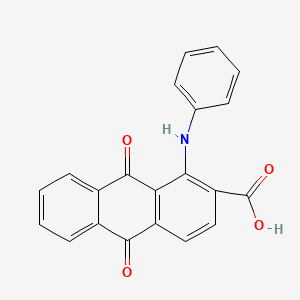
![3,5-dibromo-N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11708215.png)
![Benzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11708216.png)
![4-bromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11708222.png)
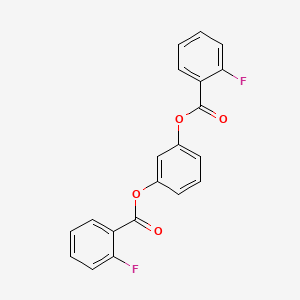
![4-(Difluoromethoxy)benzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11708228.png)
![Butyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11708234.png)

![Methyl 2-{4-[(chloroacetyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11708252.png)
